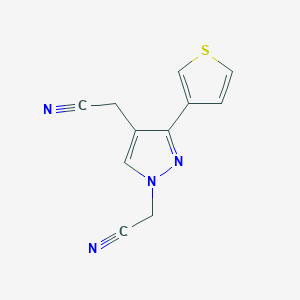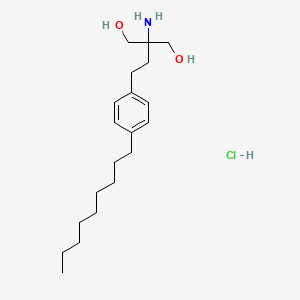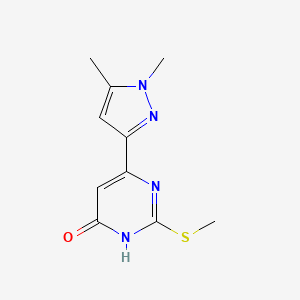
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate is a complex organic compound characterized by the presence of a trifluoromethyl group, an oxazolidinone ring, and a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of m-trifluoromethylphenyl isocyanate with 5-hydroxymethyl-2-oxazolidinone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The process may include purification steps such as recrystallization or chromatography to achieve the desired level of purity.
化学反应分析
Types of Reactions
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 5-formyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone or 5-carboxy-3-(m-trifluoromethylphenyl)-2-oxazolidinone.
Reduction: Formation of 5-hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone derivatives with a more saturated ring.
Substitution: Formation of substituted derivatives with various functional groups replacing the trifluoromethyl group.
科学研究应用
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of 5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the oxazolidinone ring can participate in hydrogen bonding and other interactions. The carbamate group can also contribute to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
- 5-Hydroxymethyl-3-(p-trifluoromethylphenyl)-2-oxazolidinone carbamate
- 5-Hydroxymethyl-3-(o-trifluoromethylphenyl)-2-oxazolidinone carbamate
- 5-Hydroxymethyl-3-(m-difluoromethylphenyl)-2-oxazolidinone carbamate
Uniqueness
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate is unique due to the specific positioning of the trifluoromethyl group on the meta position of the phenyl ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its ortho- and para-substituted counterparts.
属性
CAS 编号 |
29218-20-0 |
|---|---|
分子式 |
C12H11F3N2O4 |
分子量 |
304.22 g/mol |
IUPAC 名称 |
[2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-5-yl]methyl carbamate |
InChI |
InChI=1S/C12H11F3N2O4/c13-12(14,15)7-2-1-3-8(4-7)17-5-9(21-11(17)19)6-20-10(16)18/h1-4,9H,5-6H2,(H2,16,18) |
InChI 键 |
JYSSCCVCVRQRKZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)


![5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
![4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol](/img/structure/B13426331.png)

![5-[(1RS)-2-[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol](/img/structure/B13426336.png)

![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene](/img/structure/B13426355.png)


![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426387.png)
